Bicyclo[2.2.1]hept-2-EN-1-OL
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Overview
Description
Bicyclo[2.2.1]hept-2-EN-1-OL, also known as norborneol, is a bicyclic compound with the molecular formula C7H10O. It is a derivative of norbornene, featuring a hydroxyl group attached to the second carbon of the bicyclic structure. This compound is known for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-EN-1-OL can be synthesized through several methods. One common approach involves the hydroboration-oxidation of norbornene. In this process, norbornene reacts with borane (BH3) to form an organoborane intermediate, which is subsequently oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration-oxidation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form bicyclo[2.2.1]heptane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of norcamphor or norbornanone.
Reduction: Formation of bicyclo[2.2.1]heptane.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Bicyclo[2.2.1]hept-2-EN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-2-EN-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Norbornene: A precursor to bicyclo[2.2.1]hept-2-EN-1-OL, lacking the hydroxyl group.
Norcamphor: An oxidized derivative of this compound.
Norbornanone: Another oxidized form, similar to norcamphor.
Uniqueness
This compound is unique due to its hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
63870-91-7 |
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Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
bicyclo[2.2.1]hept-2-en-1-ol |
InChI |
InChI=1S/C7H10O/c8-7-3-1-6(5-7)2-4-7/h1,3,6,8H,2,4-5H2 |
InChI Key |
BXKVMQAJHSXYHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C=C2)O |
Origin of Product |
United States |
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